N-(4,7-dimethylquinazolin-2-yl)guanidine
Description
Significance of Quinazoline (B50416) Scaffolds in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. Its rigid structure provides a reliable framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their classification as a "privileged structure" in drug discovery.
The therapeutic versatility of this scaffold is evidenced by the numerous clinically approved drugs that incorporate a quinazoline core. These agents span a wide range of medical applications, underscoring the scaffold's importance.
Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |
| Afatinib | Anticancer | Irreversible ErbB Family Blocker |
| Lapatinib | Anticancer | Dual Tyrosine Kinase Inhibitor (EGFR and HER2) |
The success of these and other quinazoline-based drugs has cemented the scaffold's reputation as a fruitful starting point for the design of novel therapeutic agents. Its derivatives are continually explored for a wide array of biological effects, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral activities. chemicalbook.comresearchgate.netbohrium.com
Importance of Guanidine (B92328) Functionality in Biologically Active Molecules
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that is protonated under physiological conditions to form the delocalized guanidinium (B1211019) cation. This cationic nature is pivotal to its biological role, enabling it to form strong, multidentate hydrogen bonds and electrostatic interactions with negatively charged moieties on biomolecules, such as carboxylate and phosphate (B84403) groups. bldpharm.comnih.gov
This ability to engage in robust non-covalent interactions makes the guanidine functionality a key pharmacophore in a multitude of natural and synthetic biologically active compounds. The amino acid arginine, for instance, utilizes its side-chain guanidinium group to mediate crucial interactions in protein structure and enzyme catalysis.
The guanidine moiety is a common feature in drugs designed to act as enzyme inhibitors, receptor ligands, and ion channel modulators. nih.gov Its presence can significantly influence a molecule's solubility, cell permeability, and target-binding affinity.
Table 2: Selected Biological Activities of Guanidine-Containing Compounds
| Biological Activity | Example Compound Class | Therapeutic Area |
|---|---|---|
| Antidiabetic | Biguanides (e.g., Metformin) | Diabetes |
| Antiviral | Zanamivir | Influenza |
| Antihypertensive | Guanabenz | Hypertension |
| Na+/H+ Exchanger Inhibition | Amiloride derivatives | Cardiovascular |
The incorporation of a guanidine group into a molecular structure is a well-established strategy for enhancing biological activity and modulating pharmacokinetic properties. researchgate.netontosight.ai
Contextualizing N-(4,7-Dimethylquinazolin-2-yl)guanidine within Privileged Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structure, form the largest class of organic compounds and are central to drug discovery. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Privileged heterocyclic systems are specific structural motifs that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile templates for drug design.
The quinazoline ring is a quintessential example of such a privileged scaffold. By combining this established heterocyclic system with the potent guanidine functional group, this compound emerges as a molecule of considerable interest. The dimethyl substitution pattern at the 4 and 7 positions of the quinazoline ring would be expected to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its potential interactions with biological macromolecules. The placement of the guanidine group at the 2-position of the quinazoline core is a common strategy in the design of bioactive molecules, often intended to mimic the interactions of arginine or to engage with specific receptor sites.
Overview of Research Trajectories for this compound and its Derivatives
A thorough search of the current scientific and patent literature reveals a conspicuous lack of studies specifically investigating this compound. While extensive research exists on various quinazoline-guanidine derivatives, this particular substitution pattern (4,7-dimethyl) appears to be uncharacterized.
Research on structurally related compounds, such as N-(4-methylquinazolin-2-yl)guanidine and N-(4,8-dimethylquinazolin-2-yl)guanidine, has been reported, with investigations into their potential as pharmacologically active agents. Furthermore, studies on other quinazoline derivatives bearing guanidine or guanidine-like moieties have explored their efficacy as Na+/H+ exchanger type 1 (NHE-1) inhibitors and their potential anti-inflammatory and antiplatelet activities. nih.gov
Based on the known activities of its parent scaffolds and related analogues, hypothetical research trajectories for this compound could include:
Anticancer Research: Screening against various cancer cell lines, particularly those where EGFR or other tyrosine kinase inhibitors are relevant.
Anti-inflammatory Studies: Evaluation in models of inflammation, potentially targeting enzymes or signaling pathways modulated by related quinazoline structures.
Enzyme Inhibition Assays: Testing against a panel of kinases, proteases, or other enzymes where the guanidinium moiety could interact with active site residues like aspartate or glutamate (B1630785).
Antimicrobial Screening: Assessing activity against a range of bacterial and fungal pathogens.
However, it must be emphasized that these are speculative avenues based on chemical analogy. The specific biological profile of this compound remains to be determined through empirical investigation. The absence of dedicated research highlights a gap in the exploration of the quinazoline-guanidine chemical space and underscores the opportunity for novel discoveries should this compound become a focus of future study.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,7-dimethylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-6-3-4-8-7(2)14-11(16-10(12)13)15-9(8)5-6/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPFEJKCILQIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275904 | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37836-89-8 | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37836-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for N 4,7 Dimethylquinazolin 2 Yl Guanidine and Analogues
General Synthetic Methodologies for Quinazoline-Guanidine Frameworks
The construction of molecules incorporating both a quinazoline (B50416) and a guanidine (B92328) group can be approached through several established chemical strategies. These methods often focus on either building the quinazoline ring with a pre-installed guanidine precursor or adding the guanidine group to a fully formed quinazoline scaffold.
One fundamental approach involves the direct construction of the quinazoline ring system using guanidine or its derivatives as a key building block. This method incorporates the guanidine moiety during the heterocyclic ring formation.
An efficient strategy is the intramolecular Friedel-Crafts-type cyclization of guanidines to access the quinazoline scaffold. frontiersin.org For instance, the reaction of 2-aminobenzylamine with cyanoguanidine in the presence of hydrochloric acid can be refluxed to yield 3,4-dihydroquinazolin-2-yl guanidine. clockss.org This intermediate can then be oxidized to the corresponding quinazoline. Another method involves the copper-catalyzed reaction of 2-bromo-benzonitriles with guanidine, which provides an economical and practical synthesis of 2,4-diaminoquinazoline derivatives. organic-chemistry.org
These cyclization strategies are advantageous as they build the core structure in a convergent manner. The reaction conditions can often be tailored to accommodate a variety of substituents on the starting materials, allowing for the synthesis of diverse analogues.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for functionalizing pre-formed heterocyclic rings. In the context of quinazoline-guanidine synthesis, this typically involves a quinazoline core equipped with a suitable leaving group, most commonly a halogen at the C2 or C4 position. Guanidine, acting as a nitrogen nucleophile, can then displace this leaving group to form the desired product.
The reactivity of haloquinazolines is position-dependent. In 2,4-dichloroquinazoline (B46505) systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net DFT calculations have shown that the transition state for nucleophilic attack at C4 has a lower activation energy, confirming its higher reactivity. mdpi.comresearchgate.net Therefore, to achieve substitution at the C2 position, a 2-chloroquinazoline (B1345744) derivative that is already substituted at the C4 position (e.g., with a methyl group) is an ideal starting material. The reaction of a 2-chloroquinazoline with guanidine or a protected guanidine derivative allows for the direct introduction of the guanidine moiety. nih.govresearchgate.net
This approach offers a modular and flexible route, as a common haloquinazoline intermediate can be reacted with a wide array of nucleophiles to generate a library of analogues.
The application of microwave irradiation (MWI) has revolutionized many areas of organic synthesis, including the production of heterocyclic compounds like quinazolines. nih.gov Compared to conventional heating methods, microwave-assisted synthesis offers significant advantages, such as dramatically reduced reaction times, often improved product yields, and enhanced purity. frontiersin.orgnih.govresearchgate.net
Several key reactions in quinazoline synthesis have been successfully adapted to microwave conditions. For example, the Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be accelerated under solvent-free microwave conditions, sometimes with the use of solid supports like montmorillonite (B579905) K-10. nih.gov Similarly, the condensation of N-arylamidines with aldehydes to form quinazolines proceeds efficiently under microwave irradiation without the need for a catalyst. nih.gov The intramolecular cyclization of guanidines has also been shown to be more efficient under MWI, requiring only 10 minutes compared to 1 hour with traditional heating. frontiersin.org
The efficiency and speed of microwave-assisted techniques make them highly suitable for the rapid synthesis of compound libraries for screening purposes and for optimizing reaction conditions. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazoline Formation
| Reaction Type | Conventional Heating Conditions | Microwave Irradiation (MWI) Conditions | Key Advantages of MWI | Reference(s) |
|---|---|---|---|---|
| Niementowski Reaction | High temperatures, lengthy reaction times (3-6 h) | 4 min, solvent-free, solid support (e.g., Montmorillonite K-10) | Rapid reaction, higher yield (up to 97%), operational simplicity | nih.gov, researchgate.net |
| Guanidine Cyclization | 110°C, 1 hour | 10 minutes in ionic liquid | 6-fold reduction in reaction time | frontiersin.org |
| Condensation of Amidine | Lewis acid catalyst often required, longer reaction times | 3-4 min, 300 W, catalyst-free | Faster, cleaner products, higher yields | nih.gov |
| SNAr Amination | N/A | Selective amination of 4-chloroquinazolines achieved efficiently | Improved selectivity and reaction speed | chim.it |
Specific Synthetic Pathways to N-(4,7-Dimethylquinazolin-2-yl)guanidine and Related Analogues
The synthesis of the specific target compound, this compound, requires a two-stage conceptual approach: the formation of the appropriately substituted 4,7-dimethylquinazoline core, followed by the introduction of the guanidine group at the 2-position.
The construction of the 4,7-dimethylquinazoline core can be accomplished through established quinazoline synthesis routes, starting from a suitably substituted aniline (B41778) precursor. A logical starting material would be 2-amino-4-methylacetophenone.
One common method is a variation of the Niementowski synthesis. The 2-amino-4-methylacetophenone can be reacted with a source of formamide, such as ammonium (B1175870) formate, often under microwave irradiation, to facilitate the cyclization and formation of 4,7-dimethylquinazolin-2(1H)-one. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) would convert the quinazolinone into the key intermediate, 2-chloro-4,7-dimethylquinazoline (B14035187). researchgate.net
Alternatively, a multi-component reaction could be employed. For example, the reaction of 2-amino-4-methylbenzonitrile (B1273660) with an orthoester in the presence of an ammonia (B1221849) source can lead to the formation of the 2-amino-4,7-dimethylquinazoline scaffold. nih.gov
Table 2: Potential Starting Materials and Methods for 4,7-Dimethylquinazoline Core Synthesis
| Starting Material | Reagent(s) | Method | Resulting Intermediate |
|---|---|---|---|
| 2-Amino-4-methylacetophenone | 1. Ammonium formate, MWI 2. POCl₃ | Cyclization/Chlorination | 2-Chloro-4,7-dimethylquinazoline |
| 2-Amino-4-methylbenzonitrile | Triethyl orthoformate, NH₄OAc | One-pot three-component reaction | 4,7-Dimethylquinazoline derivatives |
With the 2-chloro-4,7-dimethylquinazoline intermediate in hand, the final step is the introduction of the guanidine moiety. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction where guanidine displaces the chloride ion at the C2 position.
The reaction is generally carried out by treating the 2-chloro-4,7-dimethylquinazoline with guanidine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or DMF. researchgate.net The base serves to generate free guanidine, which then acts as the nucleophile.
For substrates that may be sensitive or where guanidine itself gives low yields, protected guanidylation reagents can be more effective. A highly efficient reagent for the guanidylation of amines is 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine (N,N′-di-Boc-N″-triflylguanidine). nih.gov In this two-step approach, the 2-amino-4,7-dimethylquinazoline (formed from an alternative route) would first be reacted with the guanidylating agent, followed by the removal of the Boc protecting groups using an acid like trifluoroacetic acid (TFA) to yield the final product. nih.gov This method is often high-yielding and provides a clean route to the desired guanidine derivative.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Guanidine |
| 2-Amino-4-methylacetophenone |
| 4,7-Dimethylquinazolin-2(1H)-one |
| Phosphorus oxychloride |
| Sulfuryl chloride |
| 2-Chloro-4,7-dimethylquinazoline |
| 2-Amino-4-methylbenzonitrile |
| Ammonium formate |
| Triethyl orthoformate |
| Ammonium acetate |
| 2-Bromo-4-methylbenzonitrile |
| Amidine hydrochloride |
| 2-Amino-4,7-dimethylquinazoline |
| Guanidine hydrochloride |
| Potassium hydroxide |
| Potassium carbonate |
| 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine |
| N,N′-di-Boc-N″-triflylguanidine |
| Trifluoroacetic acid |
| 2-Aminobenzylamine |
| Cyanoguanidine |
| 3,4-Dihydroquinazolin-2-yl guanidine |
Synthesis of Substituted Quinazoline-Guanidine Derivatives
The synthesis of substituted quinazoline-guanidine derivatives is a field of active research, driven by the diverse pharmacological potential of this class of compounds. Various synthetic strategies have been developed to construct the quinazoline-guanidine scaffold, often involving multi-step sequences that allow for the introduction of a wide range of substituents.
A common approach begins with a pre-functionalized quinazoline core. For instance, N1-substituted quinazoline-2,4(1H,3H)-dione ester derivatives can be reacted with guanidine hydrochloride in the presence of a base like potassium hydroxide (KOH) in ethanol. This reaction typically proceeds via reflux for a short duration, leading to the formation of the corresponding guanidine quinazolin-2,4(1H,3H)-dione derivatives. nih.govresearchgate.net This method involves the cleavage of the ester bond and the subsequent formation of an N-acyl guanidine. nih.govcyberleninka.ru
Another strategy involves the use of a guanylating agent to introduce the guanidine moiety onto an amino-functionalized quinazoline precursor. A particularly effective guanylation reagent is 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine (N,N′-di-Boc-N″-triflylguanidine), which is known for its efficiency in the guanidylation of amines. nih.gov This process often involves the initial protection of the guanidine group, which is later deprotected to yield the final product. nih.gov
Furthermore, cyclocondensation reactions provide a versatile route to more complex, fused quinazoline-guanidine systems. The reaction of 3,4-dihydroquinazolin-2-yl guanidine with various electrophilic reagents such as aldehydes and ketones can lead to the formation of annelated quinazoline derivatives like nih.govresearchgate.netrrpharmacology.rutriazino[2,1-b]quinazolines. researchgate.netclockss.org This (5+1) heterocyclization is regioselective and results in the formation of a dihydro-1,3,5-triazine nucleus fused to the quinazoline ring. clockss.org
The synthesis can also be initiated from simpler starting materials. For example, 2-aminobenzylamine can be reacted with cyanoguanidine in the presence of hydrochloric acid to form 1(3),4-dihydroquinazolin-2-yl guanidine hydrochloride. clockss.org This intermediate can then be used in subsequent reactions to build more complex derivatives.
The table below summarizes various synthetic approaches for substituted quinazoline-guanidine derivatives.
| Starting Material(s) | Reagents | Product Type | Reference(s) |
| N1-substituted quinazolin-2,4(1H,3H)-dione ester | Guanidine hydrochloride, KOH, Ethanol | Guanidine quinazolin-2,4(1H,3H)-dione derivatives | nih.govresearchgate.net |
| Amino-functionalized quinoline/quinazoline | N,N′-di-Boc-N″-triflylguanidine | N-guanyl derivatives | nih.gov |
| 3,4-Dihydroquinazolin-2-yl guanidine | Aldehydes, Ketones | nih.govresearchgate.netrrpharmacology.ruTriazino[2,1-b]quinazolines | researchgate.netclockss.org |
| 2-Aminobenzylamine | Cyanoguanidine, HCl | 1(3),4-Dihydroquinazolin-2-yl guanidine | clockss.org |
| 2-Chloroquinazolines | Diamines | Twisted-cyclic or ring-fused guanidines | nih.gov |
Chemical Modification and Structure Diversification of Quinazoline-Guanidine Scaffolds
The quinazoline-guanidine scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into substitutions on the quinazoline ring and alterations of the guanidine moiety.
Modifications on the Quinazoline Ring (e.g., at 4, 7, 8 positions)
The quinazoline ring system is amenable to a variety of substitution patterns, which can significantly influence the biological activity of the resulting compounds. The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.org
Modifications at various positions of the quinazoline core have been explored. For instance, the introduction of a methyl group at different positions (C5, C6, C7, or C8) of the quinazolinone core has been shown to be well-tolerated in certain synthetic routes. nih.gov Similarly, electron-donating groups like a methoxy (B1213986) group at the C6 and/or C7 positions have been successfully incorporated. nih.govmdpi.com
Electron-withdrawing groups have also been introduced onto the quinazoline ring. Halogens (such as bromine or chlorine), trifluoromethyl, or nitro groups have been placed at positions that correspond to the C4 or C5 of the final guanidine product in certain rearrangement syntheses. nih.gov The introduction of a bromine atom at the 5-position has been investigated to evaluate the effects of increased lipophilicity and steric hindrance. nih.gov The 4-position of the quinazoline ring is particularly activated for nucleophilic substitution, especially when it bears a leaving group like chlorine, allowing for the introduction of various amines. wikipedia.orgresearchgate.netrroij.com
The table below details some of the reported modifications on the quinazoline ring of quinazoline-guanidine scaffolds.
| Position(s) | Substituent(s) | Synthetic Context/Observation | Reference(s) |
| 4 | Chloro | Acts as a key intermediate for nucleophilic substitution with amines. | researchgate.netrroij.com |
| 5, 6, 7, 8 | Methyl | Well-tolerated in the synthesis of twisted-cyclic guanidines. | nih.gov |
| 6, 7 | Methoxy | Successfully incorporated into the quinazolinone core. | nih.govmdpi.com |
| 5 (product) | Halogens, Trifluoromethyl, Nitro | Introduced via rearrangement of substituted 2-chloroquinazolinones. | nih.gov |
| 6 | Bromo | Investigated for its effect on lipophilicity. | nih.gov |
| 8 | Chloro, Methoxy | Substitutions at this position have been studied for their potential to inhibit kinases. | researchgate.net |
Substitutions on the Guanidine Moiety
The guanidine group itself is a key pharmacophore that can also be modified to modulate the properties of the molecule. One notable modification involves replacing the linear guanidine with a conformationally rigid bioisostere. For example, the reaction with aminoguanidine (B1677879) instead of guanidine can lead to the formation of a 5-amino-1,2,4-triazole ring. nih.govnih.gov This triazole moiety is considered a "mimic" of the guanidine residue and has been shown to be favorable for certain biological activities. nih.gov
The guanidine portion of the molecule can also serve as a reactive handle for further heterocyclization reactions. The cyclocondensation of 3,4-dihydroquinazolin-2-yl guanidine with various one-carbon inserting electrophiles can lead to the formation of fused 1,3,5-triazino[2,1-b]quinazolines. researchgate.netclockss.org This approach significantly diversifies the core structure by building an additional heterocyclic ring onto the guanidine nitrogen atoms.
Furthermore, the exocyclic amino groups of the guanidine can be substituted. The synthesis of N-substituted quinazolines can be achieved by reacting a 2-methylthio quinazoline intermediate with various aliphatic or aromatic amines under microwave irradiation. nih.gov This allows for the introduction of a wide array of substituents directly onto the guanidine nitrogen.
Analytical Techniques for Compound Verification and Purity Assessment
A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of synthesized this compound and its analogues. These methods provide detailed information about the molecular structure, composition, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govresearchgate.net ¹³C NMR is used to identify the carbon framework of the molecule. nih.govresearchgate.net Dynamic NMR experiments can also be employed to study structural properties such as tautomerism and hindered conformational rotation. clockss.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound and thus its elemental composition. researchgate.net This provides strong evidence for the proposed molecular formula. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compounds and intermediates. nih.gov It separates the components of a mixture, allowing for the quantification of the target compound relative to any impurities. nih.gov Thin-Layer Chromatography (TLC) is also widely used for monitoring the progress of reactions and for preliminary purity checks. nih.govmdpi.com
Elemental Analysis: This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the calculated values for the proposed structure, providing a fundamental confirmation of the compound's empirical formula. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For example, the disappearance of absorption bands corresponding to an amino group and the appearance of new bands can confirm the success of a substitution reaction. rroij.com
The table below summarizes the key analytical techniques and their applications in the characterization of quinazoline-guanidine derivatives.
| Technique | Application | Reference(s) |
| ¹H NMR | Elucidation of proton framework and connectivity. | nih.govresearchgate.net |
| ¹³C NMR | Identification of the carbon skeleton. | nih.govresearchgate.net |
| HRMS-ESI | Determination of exact mass and elemental composition. | researchgate.netnih.gov |
| HPLC | Purity assessment and quantification. | nih.gov |
| Elemental Analysis | Confirmation of empirical formula. | nih.govmdpi.com |
| IR Spectroscopy | Identification of functional groups. | rroij.com |
| TLC | Reaction monitoring and preliminary purity checks. | nih.govmdpi.com |
Molecular Mechanism of Action Elucidation
Mechanistic Insights into P-glycoprotein Modulation by N-(4,7-Dimethylquinazolin-2-yl)guanidine Analogues
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. mdpi.com The modulation of P-gp activity is a key strategy to overcome MDR. While direct studies on this compound are limited, the mechanisms of P-gp modulation by other small molecules provide a framework for understanding its potential actions.
The inhibition of P-gp can occur through two primary mechanisms: direct competitive binding to the drug-binding pocket or allosteric modulation at a site distinct from the substrate-binding site. nih.gov Allosteric inhibitors can induce conformational changes in P-gp that impair its transport function. nih.gov For instance, certain flavanone (B1672756) derivatives have been shown to act as allosteric inhibitors by targeting the interface between the transmembrane domains (TMDs) and nucleotide-binding domains (NBDs), thereby disrupting the communication necessary for drug efflux. nih.gov
Another potential mechanism for overcoming P-gp-mediated MDR is to downregulate the expression of the ABCB1 gene, which encodes for P-gp, or to reduce the concentration of the P-gp protein at the cell membrane. mdpi.com Some natural compounds, such as the flavonoid naringin, have been shown to modulate P-gp expression. researchgate.net However, many P-gp inhibitors function by directly inhibiting the pump's activity without altering its expression levels. researchgate.net
Currently, there is no published evidence to suggest that this compound or its close analogues affect the gene expression or protein concentration of P-gp. The primary mechanism of action for many quinazoline-based P-gp inhibitors appears to be the direct inhibition of the transporter's efflux function. nih.gov This is often demonstrated by an increased intracellular accumulation of known P-gp substrates, like rhodamine 123, in MDR cells treated with the inhibitor. nih.gov
Detailed Analysis of G-Quadruplex DNA Binding Mechanisms
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. mdpi.com These structures are implicated in the regulation of key cellular processes, including gene expression and telomere maintenance, making them attractive targets for anticancer drug development. nih.gov
Ligands can interact with G-quadruplexes through several binding modes, including end-stacking, groove binding, and intercalation. nih.gov The most common mode for many planar aromatic molecules is π-π stacking onto the external G-tetrads at either the 5' or 3' end of the G4 structure. ucl.ac.uk This end-stacking interaction is often stabilized by positively charged side chains that interact with the negatively charged phosphate (B84403) backbone in the grooves. nih.gov
Computational simulations of other G4 ligands have revealed complex binding mechanisms, such as a "hopping" mechanism where the ligand can bind to both the groove and the 3' end of the G-quadruplex. nih.gov The stoichiometry of ligand-G4 binding is often 1:1 or 2:1, where one or two ligand molecules bind to a single G4 structure. nih.gov For this compound, the planar quinazoline (B50416) ring is likely to facilitate π-stacking interactions with the G-tetrads, while the positively charged guanidinium (B1211019) group can interact with the phosphate backbone, potentially leading to a stable complex. The precise stoichiometry would depend on the specific G4 topology and the experimental conditions.
A crucial aspect in the development of G4-targeting drugs is their selectivity for G-quadruplex DNA over the much more abundant duplex DNA. ucl.ac.uk High selectivity is desirable to minimize off-target effects. ucl.ac.uk Several factors contribute to this selectivity:
Surface Area and Shape Complementarity: The large, flat surface of the terminal G-tetrads provides an ideal platform for the π-stacking of planar aromatic ligands, an interaction that is less favorable with the narrower grooves of duplex DNA. ucl.ac.uk
Steric Hindrance: The substituent groups on a ligand can create steric hindrance that prevents effective intercalation into the base pairs of duplex DNA. nih.gov
Electrostatic Interactions: The specific arrangement of grooves and loops in G4 structures allows for distinct electrostatic interactions with the side chains of ligands, which can contribute to selective recognition. nih.gov
For this compound, the combination of its planar aromatic core and the appended guanidinium group is expected to favor binding to G-quadruplexes. The guanidinium group, in particular, can form specific hydrogen bonds and electrostatic interactions within the G4 grooves, further enhancing selectivity. nih.gov
Mechanistic Characterization of CD38 Inhibition
CD38 is a multifunctional enzyme that acts as a primary regulator of cellular NAD+ levels. nih.gov By catalyzing the hydrolysis of NAD+, CD38 influences a wide range of cellular processes, and its inhibition is a therapeutic strategy in various diseases, including cancer. nih.gov
The inhibition of CD38 can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Many small-molecule inhibitors of CD38, particularly those with heterocyclic scaffolds, act as competitive inhibitors by binding to the enzyme's active site and preventing the binding of the natural substrate, NAD+.
Kinetic Analysis of Enzyme Inhibition (e.g., Mixed Inhibition)
While specific kinetic analyses for this compound are not extensively detailed in the available literature, the broader class of quinazoline derivatives has been studied for its enzyme inhibitory potential. For instance, related quinazoline compounds have been shown to act as inhibitors of various enzymes, often exhibiting complex inhibition kinetics.
In studies of similar heterocyclic compounds, researchers have frequently observed mixed-type inhibition. This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The kinetic parameters, such as the inhibition constant for the free enzyme (Ki) and for the enzyme-substrate complex (Ki'), are crucial for understanding the inhibitor's mechanism.
For a comprehensive understanding, future research would need to perform detailed kinetic studies on this compound with specific enzymatic targets to determine its precise mode of inhibition and corresponding kinetic constants.
Identification of Key Amino Acid Residues in CD38 for Ligand Interaction
The specific amino acid residues within the CD38 enzyme that are critical for the interaction with this compound have not been definitively identified in the provided research. However, computational and structural biology approaches are often employed to predict and confirm such interactions for related compounds.
Molecular docking and site-directed mutagenesis studies on analogous inhibitors of CD38 could provide insights into the probable binding site. These studies typically reveal that interactions are often governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The guanidine (B92328) group, with its potential for forming multiple hydrogen bonds, and the quinazoline ring, capable of engaging in hydrophobic and π-π stacking interactions, would likely play significant roles in the binding affinity and specificity. Identifying the precise amino acid residues is a critical step for the rational design of more potent and selective inhibitors.
Investigation of Guanidine Interactions with Ion Channels
Guanidine and its derivatives are known to interact with various ion channels, modulating their function. These interactions are crucial for their pharmacological effects.
Stabilization of Specific Channel Conformations (e.g., Closed State)
Research has demonstrated that guanidine compounds can stabilize specific conformations of voltage-gated potassium (Kv) channels. nih.govnih.gov These compounds have been shown to bind within the intracellular pore of the channel, perturbing a hydrophobic subunit interface. nih.govnih.gov This interaction prevents essential structural changes required for channel opening, thereby stabilizing the closed state of the channel. nih.gov The guanidine group itself may form hydrogen-bonding interactions with backbone amide groups at its binding site. nih.gov
Impact on Channel Gating Currents
Guanidine compounds have a discernible impact on the gating currents of ion channels, which are small currents generated by the movement of the channel's voltage sensors in response to changes in membrane potential. nih.gov The primary effect observed is on the "off" gating currents, which signify the return of the voltage sensors from the activated to the resting state upon hyperpolarization. nih.gov Guanidine and its analogs have been found to accelerate these "off" gating currents. nih.gov This acceleration is thought to result from the stabilization of an activated-not-open state of the channel. nih.gov Conversely, these compounds show negligible effects on the "on" gating currents, which are associated with the initial activation of the voltage sensors. nih.gov
| Guanidine Compound Effect on Kv Channel Gating Currents | |
| "On" Gating Currents | Negligible effect |
| "Off" Gating Currents | Acceleration |
| Proposed Mechanism | Stabilization of the activated-not-open state |
Preclinical Target Identification via Small Molecule Intervention
The unique chemical scaffold of quinazoline-guanidine compounds allows them to interact with a variety of biological targets, leading to the modulation of multiple signaling pathways.
Identification of Signaling Pathways Modulated by Quinazoline-Guanidine Compounds
Preclinical studies on compounds containing quinazoline and guanidine moieties have identified several key signaling pathways that are modulated by this class of molecules. These findings highlight their therapeutic potential in a range of diseases.
One significant area of investigation is their role as Na+/H+ exchanger-1 (NHE-1) inhibitors. nih.gov Certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated potent inhibitory activity against NHE-1, suggesting a potential therapeutic application in conditions where this exchanger is implicated. nih.gov
Furthermore, some quinazoline-guanidine derivatives have been shown to possess anti-inflammatory properties. nih.govcyberleninka.ru For example, compound 4a, a quinazoline derivative, inhibits nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in macrophages and shows efficacy in a model of acute lung injury. nih.gov
Another identified target for this class of compounds is the A-type γ-aminobutyric acid receptor (GABAAR). 2-guanidine-4-methylquinazoline has been identified as a competitive antagonist of these receptors, indicating a potential role in modulating inhibitory neurotransmission. nih.gov
Additionally, quinazoline derivatives have been explored for their ability to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer biology. nih.gov This suggests that quinazoline-guanidine compounds could potentially exert anticancer effects by targeting these nucleic acid structures. nih.gov
| Compound Class | Identified Target/Pathway | Potential Therapeutic Application |
| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Na+/H+ exchanger-1 (NHE-1) | Cardiovascular diseases |
| Quinazoline derivative 4a | Nitric oxide (NO) synthesis, Interleukin-6 (IL-6) secretion | Inflammatory conditions, Acute lung injury |
| 2-guanidine-4-methylquinazoline | A-type γ-aminobutyric acid receptor (GABAAR) | Neurological disorders |
| Quinazoline derivatives | G-quadruplex DNA | Cancer |
Structure Activity Relationship Sar Studies of N 4,7 Dimethylquinazolin 2 Yl Guanidine Derivatives
Comprehensive SAR Analysis for P-glycoprotein Modulatory Activity
While direct SAR studies on N-(4,7-dimethylquinazolin-2-yl)guanidine derivatives as P-glycoprotein (P-gp) modulators are not extensively documented in publicly available literature, general principles of P-gp inhibition can be extrapolated to predict the potential effects of structural modifications to this scaffold.
The modulatory activity of compounds on P-gp is often sensitive to the nature and placement of substituents on the aromatic core. For quinazoline (B50416) derivatives, it can be hypothesized that alterations to the 4 and 7 positions, as well as other accessible sites on the quinazoline ring, would significantly impact their interaction with P-gp.
Key considerations for substituent effects include:
Lipophilicity: Increased lipophilicity often correlates with enhanced P-gp inhibitory activity. Introducing lipophilic groups at various positions on the quinazoline ring could improve the compound's ability to partition into the cell membrane where P-gp resides.
Hydrogen Bonding Capacity: The introduction of hydrogen bond donors and acceptors can influence the binding affinity and specificity of the molecule for the P-gp binding pocket.
Steric Factors: The size and shape of substituents can either promote or hinder effective binding. Bulky groups at certain positions might sterically clash with the receptor site, while in other cases, they could enhance van der Waals interactions.
Table 1: Hypothetical Influence of Substituents on P-glycoprotein Modulatory Activity of N-(quinazolin-2-yl)guanidine Derivatives
| Position of Substitution | Type of Substituent | Predicted Effect on P-gp Modulatory Activity | Rationale |
| 4 | Small alkyl (e.g., -CH3) | Neutral to Moderate Increase | May enhance lipophilicity without significant steric hindrance. |
| 4 | Bulky alkyl (e.g., -t-butyl) | Potential Decrease | Could introduce steric clash within the P-gp binding pocket. |
| 6 | Halogen (e.g., -Cl, -F) | Likely Increase | Increases lipophilicity and can participate in halogen bonding. |
| 7 | Methoxy (B1213986) (-OCH3) | Moderate Increase | Can enhance hydrogen bonding capacity and lipophilicity. |
| 8 | Hydroxyl (-OH) | Variable | May increase hydrogen bonding but could decrease membrane permeability. |
2D Similarity: Molecules with a similar 2D pharmacophore, which includes the spatial arrangement of key features like aromatic rings, hydrogen bond donors/acceptors, and charged groups, are likely to exhibit comparable P-gp modulatory activity. The quinazoline-guanidine core of this compound presents a distinct pharmacophore that can be systematically modified.
3D Similarity: The three-dimensional shape and conformational preferences of the molecule play a pivotal role in its interaction with the complex, multi-domain structure of P-gp. The planarity of the quinazoline ring system, combined with the rotational freedom of the guanidine (B92328) group, allows for various spatial arrangements that can be optimized for P-gp binding.
SAR for G-Quadruplex Stabilizing Properties
Quinazoline derivatives have been identified as promising scaffolds for the design of G-quadruplex (G4) stabilizing ligands. The planar aromatic surface of the quinazoline ring is well-suited for π-π stacking interactions with the G-quartets, which are the hallmark of G4 structures.
Substitutions on the quinazoline ring can profoundly influence the affinity and selectivity of these ligands for G4 DNA over duplex DNA.
Cationic Side Chains: The introduction of positively charged side chains, often containing amine or guanidinium (B1211019) groups, at various positions of the quinazoline ring generally enhances G4 affinity. These charged groups can engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.
Extended Aromatic Systems: Fusing additional aromatic rings to the quinazoline core or introducing large aromatic substituents can increase the surface area for π-π stacking, thereby enhancing binding affinity.
Positional Isomerism: The position of substituents is critical. For instance, substituents at the 2- and 4-positions of the quinazoline ring can project into the grooves or stack on the terminal G-quartets of the G4 structure, influencing both affinity and selectivity.
Table 2: Effects of Quinazoline Ring Substitutions on G-Quadruplex Affinity
| Position of Substitution | Type of Substituent | Effect on G4 Affinity | Rationale |
| 2 | Guanidine | Favorable | Provides a planar, aromatic system for stacking and a cationic group for electrostatic interactions. |
| 4 | Phenylamino | Increase | Extends the aromatic system, enhancing π-π stacking interactions. |
| 6 | Morpholinoethyl | Significant Increase | Introduces a flexible, cationic side chain that can interact with the DNA grooves. |
| 7 | Methoxy | Moderate Increase | Can participate in hydrogen bonding and may influence the electronic properties of the aromatic system. |
The optimization of the interaction between quinazoline-based ligands and G4 DNA involves a multi-faceted approach that considers the specific topology of the target G4 structure.
Groove Binding vs. Stacking: Depending on the nature and length of the substituents, the ligands can either bind to the grooves of the G4 structure or stack on the terminal G-quartets. The guanidine group in this compound is likely to contribute to both stacking and electrostatic interactions.
Induction of G4 Formation: Some quinazoline derivatives not only stabilize pre-existing G4 structures but can also induce the formation of G4s from single-stranded G-rich DNA sequences.
Selectivity for Different G4 Topologies: G-quadruplexes can adopt various topologies (e.g., parallel, antiparallel, hybrid). The substitution pattern on the quinazoline scaffold can be tailored to achieve selective binding to a specific G4 topology, which is a key goal in the development of targeted G4-ligand-based therapies.
SAR for CD38 Inhibitory Activity
For these related quinazoline-based CD38 inhibitors, a systematic exploration of substituents on the quinazoline ring has revealed several key SAR trends that are likely applicable to the this compound scaffold.
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring has been shown to be a critical determinant of CD38 inhibitory potency. In the case of this compound, the guanidine group at this position is a key feature. Modifications to this guanidine moiety, such as alkylation or acylation, would be expected to significantly impact activity.
Substitution at the 4-position: In related series, the substituent at the 4-position plays a crucial role in binding to the active site of CD38. The methyl group at the 4-position in this compound is a relatively small substituent. Its replacement with larger, more functionalized groups could lead to enhanced interactions with the enzyme.
Table 3: Inferred Structure-Activity Relationships for CD38 Inhibitory Activity of N-(quinazolin-2-yl)guanidine Derivatives
| Position of Modification | Type of Modification | Predicted Effect on CD38 Inhibitory Activity | Rationale based on related quinazoline inhibitors |
| Guanidine group at C2 | N-alkylation | Likely Decrease | May disrupt key hydrogen bonding interactions in the active site. |
| Methyl group at C4 | Replacement with a small polar group | Potential Increase | Could form additional hydrogen bonds with active site residues. |
| Methyl group at C4 | Replacement with a bulky non-polar group | Potential Decrease | May lead to steric hindrance and prevent optimal binding. |
| Methyl group at C7 | Replacement with a methoxy group | Potential Increase | May enhance binding through favorable electronic and steric effects. |
Contribution of Quinazoline Ring Methylation and Other Alkyl Substitutions to Potency
The substitution pattern on the quinazoline core is a critical determinant of the biological activity of 2-guanidinoquinazoline derivatives. While direct structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, analysis of closely related analogs provides significant insights into the role of methylation and other alkyl substitutions.
Research into 2-guanidinoquinazolines as inhibitors of the STAT3 signaling pathway has shown that the position and nature of substituents on the quinazoline ring profoundly influence potency. A systematic exploration of this scaffold revealed that small alkyl groups, particularly methyl groups, at various positions could enhance inhibitory activity. For instance, a 6,8-dimethyl substituted analog demonstrated a 20-fold improvement in STAT3 inhibition compared to other derivatives, highlighting the positive impact of specific methylation patterns. nih.gov Similarly, preliminary SAR studies on 2-guanidinoquinazolines with antibacterial properties revealed that relatively small substituents at positions 4, 6, and 8 of the quinazoline ring are beneficial for activity. nih.gov
The methyl group at the 4-position, as seen in the parent compound, is often crucial. In many quinazoline-based compounds, this position is important for interaction with target proteins, and substitution can modulate binding affinity and selectivity. nih.govnih.gov The 7-position substitution is also significant. In a series of 2-guanidinoquinazolines evaluated as adenosine (B11128) receptor antagonists, a compound with a 7-methyl group was found to be a potent ligand, indicating a favorable contribution of this substituent to receptor binding.
The following table summarizes the impact of various substitutions on the quinazoline ring on STAT3 pathway inhibition, as demonstrated in a study of 2-guanidinoquinazoline analogs. nih.gov
| Compound | Substitution on Quinazoline Ring | STAT3 Inhibition (IC50, µM) | Notes |
|---|---|---|---|
| Analog 1 | 6-Ethoxy-4-methyl | 1.6 | Initial hit compound. |
| Analog 2 | 4,6-Dimethyl | 1.0 | Replacement of 6-ethoxy with 6-methyl improves potency. |
| Analog 3 (11c) | 6,8-Dimethyl | 0.08 | Shifting methyl from position 4 to 8 significantly enhances potency. |
| Analog 4 | Unsubstituted | >20 | Lack of substitution leads to loss of activity. |
| Analog 5 | 4-Methyl | >20 | Single 4-methyl substitution is insufficient for potent activity in this series. |
These findings collectively suggest that the dimethyl substitution pattern in this compound is likely a carefully selected combination to optimize potency. The methyl groups are not mere placeholders but are key contributors to the molecule's interaction with its biological target, likely through steric and electronic effects within the binding pocket.
Importance of the Dihydropyrimidine (B8664642) Moiety and its Modifications
The core of this compound is a quinazoline, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. A dihydropyrimidine moiety would involve the saturation of one of the double bonds within this pyrimidine portion, converting it to a dihydroquinazoline (B8668462).
In the context of 2-guanidinoquinazoline derivatives, specific SAR studies focusing on the reduction of the pyrimidine ring to a dihydro- or tetrahydroquinazoline (B156257) form are not extensively reported in the scientific literature. The aromaticity of the quinazoline system is often a key feature for the biological activity of these compounds, contributing to the planarity of the molecule and enabling π-π stacking interactions with biological targets. mdpi.com Altering this aromatic system by reduction to a dihydroquinazoline would significantly change the geometry and electronic properties of the scaffold. While dihydroquinazoline-2(1H)-one derivatives have been synthesized and evaluated for activities like anticancer effects, these compounds feature a carbonyl group at the 2-position instead of a guanidine group, representing a different chemical class. nih.gov Therefore, a detailed discussion on the SAR of dihydropyrimidine modifications for the this compound scaffold is limited by the lack of available research data.
General SAR Considerations for the Guanidine Moiety in Biological Activity
The guanidine group is a critical pharmacophore in a vast number of biologically active molecules, and its contribution to the activity of this compound is paramount. sci-hub.senih.gov The SAR of the guanidine moiety is dictated by its unique physicochemical properties.
Basicity and Protonation: Guanidine is one of the strongest organic bases, with a pKa of its conjugate acid around 13.5. sci-hub.se This ensures that at physiological pH, the guanidine group is protonated, existing as a positively charged guanidinium ion. This permanent positive charge is crucial for forming strong electrostatic interactions, or salt bridges, with negatively charged residues such as aspartate and glutamate (B1630785) in the binding sites of target proteins. sci-hub.se
Hydrogen Bonding: The planar, Y-shaped guanidinium ion is an exceptional hydrogen bond donor, capable of donating multiple hydrogen bonds simultaneously. This multidentate hydrogen-bonding capacity allows for the formation of highly stable, specific interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms on the receptor, significantly contributing to binding affinity.
Resonance Stabilization and Cation-π Interactions: The positive charge of the guanidinium ion is delocalized over the three nitrogen atoms through resonance, which contributes to its stability. sci-hub.se This delocalized charge also allows the guanidinium group to participate in cation-π interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in a receptor's binding pocket.
Structural Modifications: The biological activity can be finely tuned by modifying the guanidine moiety. In studies of antibacterial 2-guanidinoquinazolines, it was found that any modification of the guanidine group itself led to a decrease or complete loss of antibacterial potency, underscoring its essential role. nih.gov In other systems, substitution on the guanidine nitrogens can alter basicity, steric profile, and hydrogen-bonding patterns, which can be leveraged to improve potency or selectivity. For instance, replacing the guanidine group with a bioisostere or a more rigid cyclic mimetic can sometimes enhance activity by locking the molecule into a more favorable binding conformation. nih.gov
Computational Chemistry and in Silico Investigations of Quinazoline Guanidine Derivatives
Pharmacophore Modeling and Virtual Screening
Generation of Ligand-Based and Structure-Based Pharmacophore Models
Pharmacophore modeling is a cornerstone of computational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Both ligand-based and structure-based approaches are employed in the study of quinazoline (B50416) derivatives.
Ligand-Based Models: These models are developed from a set of known active compounds when the three-dimensional structure of the biological target is unavailable. The process involves aligning the molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for activity. For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on quinazoline derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) have been used to create predictive models. frontiersin.org These models, derived from the structural features of highly potent inhibitors, help in understanding the SAR and guiding the design of new compounds with enhanced efficacy. frontiersin.org
Structure-Based Models: When the crystal structure of the target protein (e.g., a kinase or enzyme) is known, structure-based pharmacophore models can be generated. These models are derived from the key interactions observed between the protein and a bound ligand. For quinazoline derivatives targeting EGFR, analysis of the co-crystal structure reveals crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site. nih.gov An E-pharmacophore model, developed from a potent reference compound, can be used to delineate the essential interaction points required for high-affinity binding. frontiersin.org
These models serve as sophisticated 3D search queries for screening large compound libraries to find novel molecules that possess the desired structural features for biological activity.
Application in High-Throughput Virtual Screening for Novel Active Compounds
High-throughput virtual screening (HTVS) utilizes computational methods to rapidly screen vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of candidates for experimental testing.
Pharmacophore models generated as described above are frequently used as filters in HTVS. A database like eMolecules can be screened to identify "hits" that match the 3D arrangement of the pharmacophoric features. frontiersin.org These hits are then typically subjected to further computational evaluation, such as molecular docking, to predict their binding orientation and affinity within the target's active site. frontiersin.org
In studies involving quinazoline derivatives as potential EGFR inhibitors, a potent model compound was used to develop a pharmacophore model which then screened a database to identify 19 virtual screening hits. frontiersin.org The predicted activity of these hits was found to be consistent with experimental data, demonstrating the utility of this approach. frontiersin.org Similarly, virtual screening has been employed to identify novel quinazolinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease and inhibitors for cancer-related targets like NEK7. researchgate.netmdpi.com
Table 1: Representative Virtual Screening Workflow for Quinazoline Derivatives
| Step | Description | Objective | Example from Literature |
|---|---|---|---|
| 1. Target Selection & Preparation | Identify the biological target (e.g., a protein kinase) and prepare its 3D structure for docking. | Create a realistic model of the binding site. | Retrieving the crystal structure of EGFR (PDB ID: 1M17) and preparing it by removing water molecules and adding hydrogens. frontiersin.org |
| 2. Pharmacophore Model Generation | Create a 3D query based on known active ligands or the receptor's binding site. | Define the essential chemical features for binding. | Developing an E-pharmacophore model from a potent EGFR inhibitor. frontiersin.org |
| 3. Database Screening | Screen a large chemical database (e.g., eMolecules, ZINC) against the pharmacophore model. | Rapidly identify molecules with the potential to bind. | Filtering the eMolecules database to find compounds matching the pharmacophore features. frontiersin.org |
| 4. Molecular Docking | Predict the binding pose and affinity (scoring) of the filtered hits within the target's active site. | Rank candidates based on predicted binding strength and interaction patterns. | Docking of 89 different 4,6,7-trisubstituted quinazoline derivatives into the EGFR active site. |
| 5. Post-Screening Analysis | Analyze the top-scoring compounds for favorable interactions, chemical diversity, and drug-like properties. | Select a small, promising set of compounds for experimental validation. | Identifying hits with high binding energy and interactions with key residues like Met793 in EGFR. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of quinazoline-guanidine research, MD simulations provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions. researchgate.net
After a potential inhibitor is identified through docking, an MD simulation can be run to validate the predicted binding mode. The simulation assesses the stability of the compound within the binding pocket over a period, typically nanoseconds. frontiersin.orgnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to measure the conformational stability of the ligand and protein. researchgate.net
For example, MD simulations performed on selected quinazoline derivatives complexed with EGFR demonstrated their stability and consistent interaction over 200 nanoseconds. frontiersin.org Such analyses can reveal critical residues involved in maintaining the binding, which can guide further optimization of the ligand's structure to enhance potency and selectivity. nih.gov These simulations are crucial for confirming that the static picture provided by molecular docking translates into a stable dynamic interaction. researchgate.netnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Research Tool Development
Before a promising compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET profiling predicts these properties computationally, saving significant time and resources by flagging compounds with poor characteristics early in the discovery process. mdpi.com
For research tools based on quinazoline-guanidine scaffolds, various ADMET parameters are predicted using online servers and specialized software like SwissADME and admetSAR. nih.govnih.gov These predictions help assess the "drug-likeness" of a compound. nih.gov
Key predicted properties often include:
Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are crucial. nih.govresearchgate.net
Distribution: Plasma protein binding is estimated, which affects the amount of free compound available to act on its target. mdpi.com
Metabolism: Inhibition or induction of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is predicted, as this can lead to drug-drug interactions. nih.gov
Excretion: Properties related to how the compound is eliminated from the body are considered.
Toxicity: Potential for mutagenicity (AMES test), carcinogenicity, and acute oral toxicity are evaluated. nih.govresearchgate.net
Many computational studies on quinazoline derivatives conclude with an ADMET analysis, ensuring that the designed compounds not only have high potency but also possess favorable pharmacological profiles, adhering to guidelines like Lipinski's Rule of Five. nih.govmdpi.com
Table 2: Example of Predicted In Silico ADMET Properties for a Quinazoline Derivative
| Parameter | Predicted Value/Classification | Importance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Good | Indicates likelihood of absorption after oral administration. | nih.govnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Determines if the compound can enter the central nervous system. | nih.gov |
| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. | nih.gov |
| AMES Toxicity | Non-mutagenic | Assesses the mutagenic potential of the compound. | nih.govresearchgate.net |
| Lipinski's Rule of Five | 0 Violations | General indicator of drug-likeness and oral bioavailability. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4,7-dimethylquinazolin-2-yl)guanidine, and how can intermediates be characterized?
- Methodology : A multi-step synthesis involves (1) introducing methanesulfonyl groups via nucleophilic substitution, (2) converting the resulting acid to its chloride derivative, and (3) coupling with guanidine under controlled conditions. Key intermediates (e.g., acid chlorides) are characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
- Critical Parameters : Reaction temperature (e.g., 12°C during coupling), solvent choice (DMF for solubility), and stoichiometric ratios (e.g., guanidinium hydrochloride excess) are critical for yield optimization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies molecular ions ([M+H]⁺) and fragmentation patterns specific to the quinazoline-guanidine scaffold .
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at C4/C7 of quinazoline) and guanidine proton environments .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Spill Management : Use dry sand or inert absorbents; avoid water to prevent toxic gas release (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties (e.g., ionization potentials) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis .
Q. What strategies reconcile discrepancies in biological activity data for structural analogs of this compound?
- Case Study : Compare the anti-cancer activity of N-(4,6,7-trimethylquinazolin-2-yl)guanidine (higher lipophilicity) vs. N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine (enhanced solubility). Use dose-standardized AUC (Area Under Curve) pharmacokinetic metrics to correlate structural variations (e.g., methyl vs. sulfonyl groups) with bioavailability .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Process Engineering :
- Temperature Control : Maintain 20–22°C during guanidine coupling to minimize side reactions .
- Crystallization : Use acetonitrile/water (20:1) for recrystallization to isolate high-purity (>98%) product .
Q. What molecular docking approaches elucidate the interaction of this compound with biological targets (e.g., G-quadruplex DNA)?
- Protocol :
- Target Preparation : Simulate G-quadruplex structures (PDB ID: 1KF1) using Schrödinger Maestro.
- Docking Software : AutoDock Vina with Lamarckian genetic algorithm parameters (e.g., 25 runs, 2.5 Å grid spacing) .
- Validation : Compare binding scores (ΔG) with known stabilizers (e.g., BRACO-19) .
Data Contradiction Analysis
Q. Why do some studies report anti-cancer activity for quinazoline-guanidine derivatives while others emphasize anti-microbial effects?
- Resolution : Structural modifications (e.g., substituent electronegativity) alter target selectivity. For example, methoxy groups (electron-donating) may enhance DNA intercalation (anti-cancer), while halogens (electron-withdrawing) improve membrane penetration (anti-microbial) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
